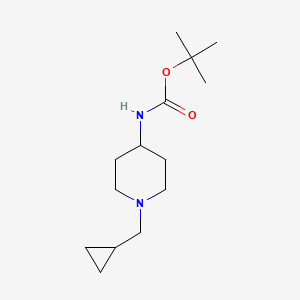

4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[1-(cyclopropylmethyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-12-6-8-16(9-7-12)10-11-4-5-11/h11-12H,4-10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMALDJKFQXNVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693180 | |

| Record name | tert-Butyl [1-(cyclopropylmethyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228836-97-2 | |

| Record name | tert-Butyl [1-(cyclopropylmethyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-Boc-cyclopropylmethyl-aminopiperidine: A Medicinal Chemistry Perspective

Introduction: Deconstructing a Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the rational design of small molecule therapeutics hinges on a profound understanding of their fundamental physicochemical properties. These characteristics, including ionization constant (pKa), lipophilicity (logP), and aqueous solubility, govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, ultimately dictating its bioavailability and in vivo efficacy. This guide provides an in-depth technical analysis of N-Boc-cyclopropylmethyl-aminopiperidine, a versatile building block that embodies a strategic convergence of three key structural motifs frequently employed in drug design: the piperidine core, the N-tert-butoxycarbonyl (Boc) protecting group, and the cyclopropylmethylamino moiety.

The piperidine ring is a ubiquitous scaffold in a vast array of clinically approved drugs, valued for its ability to confer favorable pharmacokinetic properties and serve as a versatile anchor for diverse pharmacophoric elements.[1][2][3][4] The N-Boc group offers a robust and readily cleavable protecting group for the piperidine nitrogen, essential for controlled, multi-step synthetic sequences.[5][6] The cyclopropylmethyl group is a particularly intriguing substituent, often introduced to enhance metabolic stability, improve potency, and fine-tune lipophilicity and basicity.[7][8][9][10]

This technical guide will dissect the individual contributions of these structural components to the overall physicochemical profile of N-Boc-cyclopropylmethyl-aminopiperidine. We will explore the theoretical underpinnings of its key properties, provide detailed, field-proven experimental protocols for their determination, and discuss the profound implications of these parameters for researchers, scientists, and drug development professionals.

Molecular Architecture and its Physicochemical Implications

The structure of N-Boc-cyclopropylmethyl-aminopiperidine is a carefully orchestrated assembly of functional groups, each contributing to its overall physicochemical behavior.

Caption: Chemical structure of N-Boc-cyclopropylmethyl-aminopiperidine.

Core Physicochemical Properties

| Property | Predicted/Estimated Value | Significance in Drug Discovery |

| Molecular Formula | C₁₄H₂₆N₂O₂ | Defines the elemental composition and exact mass. |

| Molecular Weight | 254.37 g/mol | Influences diffusion rates and membrane permeability. |

| pKa (of the secondary amine) | ~9.5 - 10.5 | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and cell permeability. |

| logP | ~2.5 - 3.5 | A measure of lipophilicity, crucial for predicting membrane permeability and potential for non-specific binding. |

| Aqueous Solubility | Low to moderate | Affects dissolution rate and oral bioavailability. |

Note: These values are estimations and should be experimentally verified for any critical application.

Ionization Constant (pKa): The Gatekeeper of Biological Interactions

The pKa of the secondary amine in the cyclopropylmethylamino group is arguably the most critical physicochemical parameter. It dictates the proportion of the molecule that is ionized versus neutral at a given pH. The protonated, charged form generally exhibits higher aqueous solubility, while the neutral, uncharged form is more likely to permeate biological membranes.

The basicity of the piperidine nitrogen is significantly attenuated by the electron-withdrawing nature of the Boc-carbamate group, rendering the secondary exocyclic amine the primary basic center. The pKa of this amine is influenced by the electron-donating alkyl substituents (the piperidine ring and the cyclopropylmethyl group), which typically results in a pKa in the range of 9.5 to 10.5. This means that at physiological pH (7.4), the molecule will exist predominantly in its protonated, cationic form.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold-standard method for the accurate determination of pKa values.[11][12][13]

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of N-Boc-cyclopropylmethyl-aminopiperidine and dissolve it in a minimal amount of a suitable co-solvent (e.g., methanol or DMSO) if necessary. Dilute with deionized water to a final volume of 50 mL. Add a background electrolyte, such as potassium chloride, to maintain a constant ionic strength.

-

Titration Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). Place the analyte solution in a thermostated vessel and use a magnetic stirrer for continuous mixing.

-

Titration Procedure: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. More sophisticated analysis can be performed using specialized software to fit the titration data and derive the pKa value.

Lipophilicity (logP/logD): Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like N-Boc-cyclopropylmethyl-aminopiperidine, the distribution coefficient (logD) at a specific pH (typically 7.4) is a more physiologically relevant parameter, as it accounts for the partitioning of both the ionized and neutral species.

The presence of the Boc group and the hydrocarbon framework of the piperidine and cyclopropylmethyl groups contribute to the molecule's lipophilicity. The estimated logP in the range of 2.5 to 3.5 suggests a compound with moderate lipophilicity, a desirable characteristic for many drug candidates, as it often correlates with good oral absorption and cell permeability.

Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination

The shake-flask method is the traditional and most reliable technique for measuring logP and logD values.[1][2][7][8][14]

Caption: Workflow for logD determination by the shake-flask method.

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and vice-versa, by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Partitioning: Prepare a stock solution of N-Boc-cyclopropylmethyl-aminopiperidine in the pre-saturated n-octanol. Add a known volume of this stock solution to a mixture of pre-saturated n-octanol and PBS (pH 7.4) in a glass vial.

-

Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to achieve complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The logD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property that influences the dissolution of a solid compound in the gastrointestinal tract, a critical step for oral absorption. Poor solubility can lead to low and variable bioavailability, hindering the development of a drug candidate. The solubility of N-Boc-cyclopropylmethyl-aminopiperidine is expected to be pH-dependent due to the presence of the basic amine. At lower pH values, where the amine is protonated, the solubility will be higher compared to higher pH values where the neutral form predominates.

Experimental Protocols: Kinetic and Thermodynamic Solubility Assays

Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights into a compound's solubility.[3][5][9][10][15][16] Kinetic solubility is a high-throughput method often used in early discovery to assess the solubility of a compound from a DMSO stock solution, while thermodynamic solubility represents the true equilibrium solubility of the solid form of the compound.

Kinetic Solubility Assay Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

-

Buffer Addition and Incubation: Add the desired aqueous buffer (e.g., PBS at pH 7.4) to the wells. The plate is then shaken for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: The amount of precipitated material can be determined by nephelometry (light scattering) or by filtering the solution and quantifying the concentration of the dissolved compound in the filtrate by HPLC-UV.

Thermodynamic Solubility Assay Protocol:

-

Sample Preparation: Add an excess of the solid compound to a vial containing the aqueous buffer of interest.

-

Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

-

Sample Processing: After equilibration, the suspension is filtered or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method, such as HPLC-UV.

The N-Boc Protecting Group: Stability and Cleavage

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including basic and nucleophilic environments.[6][17][18][19] This stability is crucial for enabling selective chemical modifications at other positions of the molecule.

The Boc group is, however, readily cleaved under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[4][17][18] The cleavage mechanism involves the formation of a stable tert-butyl cation, which then decomposes to isobutylene and a proton.

Caption: Simplified reaction scheme for the acidic deprotection of an N-Boc group.

The Cyclopropylmethyl Group: A Tool for Enhancing Metabolic Stability

The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to improve the metabolic stability of drug candidates.[7][8][9][10] The C-H bonds of the cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to their linear alkyl counterparts. By attaching the cyclopropyl group to the amine via a methylene linker, it can sterically hinder the approach of metabolizing enzymes to the amine and adjacent positions.

However, it is important to note that N-dealkylation can still occur, and in some cases, metabolism of the cyclopropyl ring itself has been observed.[20] Therefore, the metabolic stability of N-Boc-cyclopropylmethyl-aminopiperidine should be experimentally evaluated.

Experimental Protocol: In Vitro Metabolic Stability Assay

In vitro metabolic stability is typically assessed by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time.

Step-by-Step Methodology:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human liver microsomes), a NADPH-generating system (as a source of cofactors for CYP enzymes), and a buffer solution.

-

Incubation: Pre-incubate the mixture at 37°C. The reaction is initiated by adding the test compound (typically from a DMSO stock solution).

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is removed and quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Conclusion: A Versatile Building Block with a Tunable Physicochemical Profile

N-Boc-cyclopropylmethyl-aminopiperidine represents a sophisticated molecular scaffold that offers medicinal chemists a powerful tool for the synthesis of novel therapeutic agents. Its physicochemical properties are a direct consequence of the interplay between its constituent parts: the piperidine core provides a desirable pharmacokinetic foundation, the N-Boc group allows for controlled synthetic manipulation, and the cyclopropylmethylamino moiety offers opportunities to enhance metabolic stability and fine-tune basicity and lipophilicity.

A thorough understanding and experimental determination of the pKa, logD, and solubility of this and related building blocks are paramount for the successful design and development of drug candidates. The protocols and insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to effectively utilize N-Boc-cyclopropylmethyl-aminopiperidine in their drug discovery endeavors, ultimately contributing to the advancement of new and improved medicines.

References

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]

- Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11.

- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

-

LogP/D shake-flask method. (2024). protocols.io. [Link]

- Nair, A. S., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.

- Bielenica, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116032.

- Oset, M., et al. (2022).

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286.

- El-Faham, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

- Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci., 27(5), 1267-1272.

-

PCBIS. (n.d.). Thermodynamic solubility. [Link]

- Al-Ghabeish, M., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 25-32.

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. [Link]

-

Zafar, S., et al. (2014). Report: Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5°C). ResearchGate. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. reddit.com [reddit.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. enamine.net [enamine.net]

- 16. evotec.com [evotec.com]

- 17. total-synthesis.com [total-synthesis.com]

- 18. Amine Protection / Deprotection [fishersci.co.uk]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. hyphadiscovery.com [hyphadiscovery.com]

An In-depth Technical Guide to the Characterization of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine

This guide provides a comprehensive framework for the analytical characterization of tert-butyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate, a key intermediate in pharmaceutical research and development. The methodologies outlined herein are designed to rigorously confirm the identity, purity, and structural integrity of the compound, ensuring its suitability for downstream applications.

The tert-butyloxycarbonyl (BOC) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and heterocyclic chemistry, valued for its stability under various conditions and its susceptibility to removal under mild acidic conditions.[1][2] The piperidine scaffold, substituted at the 1- and 4-positions, is a prevalent motif in medicinal chemistry. This guide emphasizes the causality behind each analytical choice, providing a robust, self-validating protocol for researchers.

Foundational Analysis: Synthesis and Physicochemical Properties

A typical synthesis of the target compound involves the N-alkylation of 4-(N-BOC-amino)piperidine with cyclopropylmethyl bromide. Understanding the synthetic route is crucial for anticipating potential impurities, such as unreacted starting materials or over-alkylated byproducts.

Physicochemical properties serve as the initial checkpoint for sample identity.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₆N₂O₂ | - |

| Molecular Weight | 254.37 g/mol | - |

| Appearance | Typically an off-white to pale yellow solid or oil | General Observation |

| Melting Point | Not widely reported; similar compounds like 4-(N-Boc-amino)piperidine melt at 162-166 °C.[3][4] | Varies |

Structural Elucidation: Spectroscopic Methodologies

Spectroscopy is the cornerstone of structural characterization, providing an unambiguous fingerprint of the molecule.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Samples should be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

¹H NMR Spectroscopy: This technique confirms the presence of key functional groups and their connectivity.

-

Rationale: The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values correspond to the different types of protons in the molecule.

Expected Chemical Shifts (δ) and Assignments:

| Protons | Multiplicity | Integration | Approx. δ (ppm) | Rationale & Key Features |

| BOC Group (-C(CH₃)₃) | Singlet (s) | 9H | ~1.45 | A large, sharp singlet is the hallmark of the BOC group's nine equivalent protons.[5] |

| Piperidine Axial (Hax) | Multiplet (m) | 2H | ~1.20-1.40 | Upfield shift due to shielding within the ring. |

| Piperidine Equatorial (Heq) | Multiplet (m) | 2H | ~1.80-2.00 | Downfield shift compared to axial protons. |

| Piperidine CH₂-N (Ring) | Multiplet (m) | 4H | ~2.00-2.20 (t-like) & ~2.80-3.00 (d-like) | Protons adjacent to the nitrogen are deshielded. |

| Cyclopropylmethyl (-CH₂-) | Doublet (d) | 2H | ~2.25-2.40 | Coupled to the cyclopropyl CH proton. |

| Piperidine CH-NH | Broad Multiplet (br m) | 1H | ~3.40-3.60 | The proton on the carbon bearing the carbamate. |

| Carbamate N-H | Broad Singlet (br s) | 1H | ~4.50-5.00 | Exchangeable proton; its shift is concentration-dependent. |

| Cyclopropyl CH | Multiplet (m) | 1H | ~0.80-1.00 | Highly shielded proton of the three-membered ring. |

| Cyclopropyl CH₂ | Multiplet (m) | 4H | ~0.10-0.20 & ~0.45-0.60 | Distinct, highly shielded signals characteristic of the cyclopropyl ring. |

¹³C NMR Spectroscopy: This provides a count of unique carbon atoms and information about their chemical environment.

-

Rationale: ¹³C NMR is critical for confirming the complete carbon skeleton and the presence of the carbonyl group in the BOC protector.

Expected Chemical Shifts (δ):

| Carbon | Approx. δ (ppm) | Rationale & Key Features |

| BOC Carbonyl (C=O) | ~155 | Diagnostic downfield signal for the carbamate carbonyl. |

| BOC Quaternary (-C(CH₃)₃) | ~79 | The quaternary carbon of the tert-butyl group.[6] |

| Piperidine C4 (CH-NH) | ~49-51 | Carbon directly attached to the nitrogen of the carbamate. |

| Piperidine C2, C6 (CH₂-N) | ~52-54 | Carbons adjacent to the ring nitrogen. |

| Cyclopropylmethyl (-CH₂-) | ~62-64 | The methylene bridge carbon. |

| Piperidine C3, C5 (CH₂) | ~32-34 | The remaining piperidine ring carbons. |

| BOC Methyls (-C(CH₃)₃) | ~28.5 | A strong signal for the three equivalent methyl carbons.[6] |

| Cyclopropyl CH | ~8-10 | Upfield signal for the methine carbon of the cyclopropyl group. |

| Cyclopropyl CH₂ | ~3-5 | Highly shielded methylene carbons of the cyclopropyl ring. |

Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation patterns. Electrospray Ionization (ESI) is the preferred method due to the polarity of the molecule.

-

Rationale: ESI is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺, directly confirming the molecular mass.[7]

Expected Ions and Fragmentation Patterns:

| m/z Value | Ion | Interpretation |

| 255.2 | [M+H]⁺ | Protonated molecular ion, confirming the molecular weight of 254.37 Da. |

| 199.2 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the BOC group, a characteristic fragmentation.[8][9] |

| 155.1 | [M+H - C₅H₉O₂]⁺ | Loss of the entire BOC group (100 Da). |

| 141.1 | [C₈H₁₇N₂]⁺ | The deprotected amine fragment (4-amino-1-(cyclopropylmethyl)piperidine). |

| 97.1 | [C₅H₉N]⁺ | Cyclopropylmethylpiperidine fragment. |

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Rationale: The vibrational frequencies of specific bonds provide a quick and reliable confirmation of functional groups like N-H, C=O, and C-N.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3350 | N-H Stretch | Carbamate N-H |

| ~2950-2800 | C-H Stretch | Aliphatic (Piperidine, Cyclopropyl, BOC) |

| ~1680-1700 | C=O Stretch | Carbamate Carbonyl |

| ~1520 | N-H Bend | Carbamate N-H |

| ~1170 | C-O Stretch | Carbamate Ester |

Purity Assessment: Chromatographic Techniques

Chromatography is employed to separate the target compound from impurities, thereby establishing its purity.

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of non-volatile organic compounds.

-

Rationale: This technique separates compounds based on their polarity. Since the target molecule lacks a strong UV chromophore, detection can be challenging. A Universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is ideal. Alternatively, derivatization can be employed for UV detection.[10][11]

Example RP-HPLC Protocol:

-

Column: C18, 250 x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C[12]

-

Detection: CAD or ELSD

-

Injection Volume: 10 µL

-

Expected Result: A single major peak corresponding to the product. Purity is calculated based on the area percentage of this peak.

Comprehensive Characterization Workflow

The following workflow ensures a systematic and thorough characterization of the compound.

Caption: Workflow for the comprehensive characterization of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine.

Conclusion

The analytical characterization of this compound requires a multi-technique approach. By systematically applying NMR, MS, and IR spectroscopy, the precise chemical structure can be confirmed. Complementary analysis by HPLC provides a quantitative measure of purity. This rigorous, evidence-based workflow ensures that the material meets the high standards required for research and drug development, providing confidence in subsequent synthetic transformations and biological evaluations.

References

- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery.

- Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies.

- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.

- CN104034814B - The HPLC analytical approach of 3-amino piperidine.

- Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragment

- 4-amino-1-cyclopropylpiperidine. ECHEMI.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

- 4-Amino-1-methylpiperidine. PubChem.

- 4-N-BOC-Aminopiperidine synthesis. ChemicalBook.

- tert-Butyl carbam

- 4-Amino-1-Boc-piperidine. PubChem.

- 4-(N-Boc-amino)piperidine. PubChem.

- 4-AMINO-1-CYCLOPROPYLPIPERIDINE. Fluorochem.

- Supporting Information for Synthesis of N-Boc Protected Amines. Synlett.

- Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantit

- FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples.

- MS fragmentation pattern with Boc protected amines. Reddit.

- N-BOC ANILINE IR Spectrum. ChemicalBook.

- 4-(N-Boc-amino)piperidine. Sigma-Aldrich.

- 4-(N-Boc-amino)piperidine, 96%.

- tert-Butyloxycarbonyl protecting group. Wikipedia.

- GCMS Section 6.

- 4-Amino-1-(1-propyl)-piperidine. R&D Chemicals.

- How can I avoid the Boc-cleavage during Mass Analysis?.

- Tert-butyl (piperidin-4-ylmethyl)

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- Tert-butyl (piperidin-4-ylmethyl)

- tert-Butyl 4-methylpiperidin-4-yl carbam

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. 4-(N-Boc-氨基)哌啶 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 12. discovery.researcher.life [discovery.researcher.life]

Introduction: The Imperative of Structural Verification in Modern Drug Discovery

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent analytical technique, offering unparalleled insight into molecular architecture at the atomic level.[3][4] Its non-destructive nature and ability to provide detailed information on connectivity, conformation, and dynamics make it an indispensable tool for chemists synthesizing complex molecules.[1][5]

This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule featuring several key functional groups common in medicinal chemistry: a saturated N-heterocycle (piperidine), a carbamate protecting group (N-BOC), and a strained ring system (cyclopropyl). Understanding the characteristic spectral signatures of these moieties is crucial for researchers working with similarly substituted scaffolds. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling patterns, present a robust protocol for data acquisition, and interpret the resulting spectra with the rigor required in a drug development setting.

Core Principles: Decoding the Spectrum

The NMR spectrum is a map of the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C. The position of a signal along the x-axis, its chemical shift (δ), is determined by the degree of magnetic shielding provided by the surrounding electron cloud.[6]

-

Deshielding: Proximity to electronegative atoms (e.g., oxygen, nitrogen) or unsaturated systems (e.g., carbonyls) pulls electron density away from a nucleus. This "deshielding" effect reduces the local magnetic field opposing the applied field, causing the nucleus to resonate at a higher frequency (further downfield, higher ppm value).[6][7]

-

Shielding: Conversely, electron-donating groups or locations in space that experience induced magnetic fields opposing the main field (like the region above and below a π-system) are "shielded." They resonate at lower frequencies (further upfield, lower ppm value). The highly strained bonds of a cyclopropyl ring, for instance, confer high s-character, leading to significant shielding of its protons.[8]

-

Spin-Spin Coupling: Non-equivalent protons on adjacent carbons interact through their bonding electrons, causing their signals to split. The magnitude of this splitting, the coupling constant (J), provides valuable information about the dihedral angle between the protons, aiding in stereochemical assignments.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is directly dependent on a meticulous experimental approach. The following protocol outlines a standard procedure for the acquisition of high-resolution spectra for a small molecule like this compound.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow from sample preparation to spectral analysis.

Step-by-Step Methodology

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for its ability to dissolve a wide range of organic compounds.

-

Ensure the solvent contains tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Calibration :

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock the spectrometer frequency to the deuterium signal of the solvent. This compensates for any magnetic field drift over time.

-

Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved signals.

-

-

Data Acquisition :

-

¹H NMR : Acquire the proton spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient for a sample of this concentration, providing a good signal-to-noise ratio.

-

¹³C NMR : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of the ¹³C isotope (~1.1%), more scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.[9]

-

-

Data Processing :

-

Apply a Fourier transform to convert the raw time-domain data (Free Induction Decay) into the frequency-domain spectrum.

-

Manually or automatically phase correct the spectrum to ensure all peaks are in the positive absorptive phase.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the area under each peak in the ¹H spectrum to determine the relative number of protons contributing to each signal.

-

Spectral Analysis and Interpretation

The following analysis is based on established chemical shift principles and data from analogous structures.[8][10][11][12][13] The assignments are predictive and would be definitively confirmed using 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Molecular Structure and Atom Numbering

Caption: Numbering scheme for this compound.

¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~4.50 | br s | 1H | NH -BOC (H-N2) | The amide proton is typically a broad singlet and its chemical shift can be variable. |

| ~3.50 | m | 1H | CH -N (H4) | This proton is alpha to the nitrogen of the BOC-amino group, leading to a downfield shift. |

| ~2.90 | d | 2H | Piperidine CH ₂ (H2eq, H6eq) | Equatorial protons adjacent to the ring nitrogen are deshielded. |

| ~2.25 | d | 2H | CH₂ -Cyclopropyl (H7) | Methylene protons adjacent to the ring nitrogen and the cyclopropyl group. Split by the H8 proton. |

| ~2.05 | t | 2H | Piperidine CH ₂ (H2ax, H6ax) | Axial protons adjacent to the ring nitrogen appear slightly more upfield than their equatorial counterparts. |

| ~1.85 | m | 2H | Piperidine CH ₂ (H3eq, H5eq) | Equatorial protons beta to the nitrogen. |

| ~1.45 | s | 9H | C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |

| ~1.30 | m | 2H | Piperidine CH ₂ (H3ax, H5ax) | Axial protons beta to the nitrogen. |

| ~0.85 | m | 1H | CH -Cyclopropyl (H8) | The methine proton of the cyclopropyl group, coupled to H7, H9, and H10. |

| ~0.45 | m | 2H | Cyclopropyl CH ₂ (H9) | Cyclopropyl protons are highly shielded due to the ring's anisotropy, appearing far upfield. |

| ~0.10 | m | 2H | Cyclopropyl CH ₂ (H10) | These protons are also highly shielded and appear in the characteristic upfield region. |

¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment | Rationale for Assignment |

| ~155.2 | C =O (BOC) (C11) | The carbonyl carbon of the carbamate is significantly deshielded and appears in the typical range for this functional group.[14] |

| ~79.5 | C (CH₃)₃ (C13) | The quaternary carbon of the BOC group is deshielded by the adjacent oxygen atom.[10] |

| ~61.0 | CH₂ -Cyclopropyl (C7) | This methylene carbon is attached to the piperidine nitrogen, shifting it downfield. |

| ~53.0 | Piperidine C H₂ (C2, C6) | Carbons alpha to the ring nitrogen are deshielded compared to other ring carbons. |

| ~48.0 | Piperidine C H (C4) | The carbon bearing the N-BOC group. |

| ~32.0 | Piperidine C H₂ (C3, C5) | Carbons beta to the ring nitrogen. |

| ~28.4 | C(C H₃)₃ (C14, C15, C16) | The three equivalent methyl carbons of the BOC group give a strong signal in the aliphatic region.[10] |

| ~9.0 | C H-Cyclopropyl (C8) | The methine carbon of the cyclopropyl ring is shielded. |

| ~4.0 | Cyclopropyl C H₂ (C9, C10) | The methylene carbons of the cyclopropyl ring are highly shielded and appear far upfield, a characteristic feature of this moiety. |

Validation through 2D NMR Spectroscopy

While 1D spectra provide the primary data, 2D NMR experiments are essential for validating the proposed assignments.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other. For instance, it would show a cross-peak between the cyclopropylmethyl protons (H7) and the cyclopropyl methine proton (H8). It would also map the entire coupling network within the piperidine ring, confirming the connectivity between H2/H6, H3/H5, and H4.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively link each proton assignment in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, serving as a powerful, self-validating system for the structural assignment.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides a clear and detailed picture of its molecular structure. The characteristic signals of the N-BOC group (a sharp singlet at ~1.45 ppm in ¹H, and carbons at ~155, ~79, and ~28 ppm in ¹³C), the highly shielded cyclopropyl protons (0-1 ppm), and the distinct axial and equatorial protons of the piperidine ring create a unique spectral fingerprint. This guide serves as a practical framework for researchers, demonstrating how fundamental NMR principles, combined with systematic experimental protocols and logical interpretation, can be applied to confidently elucidate the structures of complex molecules vital to the process of drug discovery.

References

-

AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Available at: [Link]

-

Freitas, E. A., & Marcelo, G. A. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC - PubMed Central. Available at: [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Available at: [Link]

-

Żyżyńska-Granica, B., & Granica, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC - NIH. Available at: [Link]

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Available at: [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Available at: [Link]

-

SpectraBase. (n.d.). 1-Boc-piperidine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available at: [Link]

-

SpectraBase. (n.d.). trans-Cyclopropyl-methyl-carbenium cation - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Available at: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

-

PMC - NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Available at: [Link]

-

University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table.pdf. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

ACS Publications. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. azooptics.com [azooptics.com]

- 2. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. compoundchem.com [compoundchem.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 13. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

solubility and stability studies of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine

An In-Depth Technical Guide to the Solubility and Stability Evaluation of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine

Authored by: Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is contingent upon a rigorous evaluation of its fundamental physicochemical properties. Among these, solubility and stability stand as critical gatekeepers that profoundly influence bioavailability, formulability, and shelf-life. This guide provides a comprehensive technical framework for the systematic investigation of this compound, a molecule featuring a piperidine core, a crucial scaffold in many pharmaceuticals; a tert-butoxycarbonyl (BOC) protecting group; and a cyclopropylmethyl moiety.

The strategic incorporation of the cyclopropyl group is often intended to enhance metabolic stability or modulate receptor binding affinity.[1][2] However, the overall developability of the molecule is dictated by the interplay of all its structural components. The BOC-protected amine, for instance, is notoriously susceptible to acidic conditions, a factor that must be quantified.

This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols. The objective is to establish a robust understanding of the molecule's behavior in various environments, thereby enabling informed decisions in lead optimization, pre-formulation, and the design of a stable dosage form. The methodologies outlined herein are grounded in international regulatory standards, such as the ICH guidelines, to ensure the generation of reliable and submission-quality data.[3][4]

Predicted Physicochemical Profile

Prior to embarking on empirical studies, an in silico assessment provides a valuable baseline for experimental design. The following table summarizes the predicted physicochemical properties of this compound.

| Property | Predicted Value | Rationale / Implication |

| Molecular Formula | C₁₅H₂₈N₂O₂ | - |

| Molecular Weight | 268.40 g/mol | Influences diffusion and solubility characteristics. |

| logP | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting a potential for low aqueous solubility but good membrane permeability. |

| pKa (most basic) | ~9.0 - 9.5 | Attributed to the piperidine nitrogen. The molecule will be protonated and likely more soluble in acidic pH. |

| pKa (most acidic) | ~12.0 - 13.0 | Attributed to the carbamate N-H. Not relevant under physiological conditions. |

Note: These values are estimations derived from standard computational algorithms and should be confirmed experimentally.

Aqueous Solubility Assessment

Aqueous solubility is a master variable that governs the dissolution rate and, consequently, the absorption of an orally administered drug.[5] A comprehensive assessment requires testing in various aqueous media relevant to the physiological environment and potential formulation vehicles.

Causality Behind Experimental Choices

The selection of the shake-flask method is deliberate; it remains the "gold standard" for determining thermodynamic equilibrium solubility, providing the most accurate and reliable data for pre-formulation decisions.[6] Kinetic solubility assays, while faster, measure the solubility of a compound dissolving from a DMSO stock solution and can often overestimate the true equilibrium state.[7] Testing is performed at various pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate the transit through the gastrointestinal tract and to understand the impact of the compound's pKa on its dissolution.

Experimental Workflow: Solubility Determination

Caption: Workflow for Thermodynamic Solubility Assessment.

Detailed Protocol: Shake-Flask Solubility

-

Preparation: Add an excess amount of this compound (e.g., 2-5 mg, ensuring some solid will remain undissolved) to a series of glass vials.

-

Solvent Addition: To triplicate vials, add 1 mL of each test medium (e.g., Simulated Gastric Fluid pH 1.2, Simulated Intestinal Fluid pH 6.8, Phosphate Buffer pH 4.5, and Purified Water).

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 37°C) for a minimum of 24 hours to ensure equilibrium is reached. Visually confirm that excess solid remains.

-

Phase Separation: Remove the vials and allow them to settle. To separate the dissolved compound from the undissolved solid, withdraw the supernatant using a syringe and pass it through a 0.22 µm chemical-resistant filter (e.g., PVDF) into a clean vial.[8] This step is critical; centrifugation is an alternative, but filtration is often preferred to remove fine particulates.[8]

-

Quantification: Prepare a dilution series of the filtrate if necessary. Analyze the concentration of the compound in the filtrate using a pre-validated HPLC-UV method against a standard curve.

-

Reporting: Report the average solubility from the triplicate measurements in both mg/mL and µM.

Anticipated Solubility Data

| Medium | pH | Predicted Solubility | Rationale |

| SGF (Simulated Gastric Fluid) | 1.2 | High | The piperidine nitrogen (pKa ~9-9.5) will be fully protonated, forming a soluble salt. |

| Acetate Buffer | 4.5 | Moderate to High | The compound will still be predominantly in its protonated, more soluble form. |

| SIF (Simulated Intestinal Fluid) | 6.8 | Low to Moderate | As the pH approaches the pKa, the proportion of the neutral, less soluble free base increases. |

| Purified Water | ~7.0 | Low | The compound will exist primarily as the neutral free base, which is expected to have lower aqueous solubility due to its lipophilicity (logP ~2.5-3.0). |

Stability Profiling and Forced Degradation

Stability testing is essential to identify potential degradation pathways, establish the intrinsic stability of the molecule, and develop a stability-indicating analytical method.[9] Forced degradation, or stress testing, intentionally exposes the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[10][11] The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary and tertiary products that may not be relevant to real-world storage.[10][12]

Development of a Stability-Indicating HPLC Method

A self-validating protocol requires an analytical method that can resolve the parent compound from all potential process impurities and degradation products.

-

Instrumentation: HPLC with UV-Vis (PDA) and Mass Spectrometric (MS) detection.

-

Column: C18 reverse-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B over 20-30 minutes to ensure separation of non-polar degradants from the polar parent.

-

Detection: PDA detector set to monitor a range (e.g., 200-400 nm) to identify the optimal wavelength, and an in-line MS detector to obtain mass information on the parent and any degradation products.

-

Validation: The method's specificity is confirmed by analyzing the stressed samples. Peak purity analysis (using the PDA detector) should be performed on the parent peak in all chromatograms to ensure it is free from co-eluting degradants.

Experimental Workflow: Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols: Forced Degradation

For each condition, a control sample (drug substance in solvent without stressor, kept at room temperature in the dark) must be run in parallel.

-

Acid Hydrolysis:

-

Add 1 mL of stock solution (1 mg/mL) to a vial.

-

Add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate in a water bath at 60°C.

-

Withdraw aliquots at specified time points (e.g., 2, 8, 24h).

-

Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

Expert Insight: The BOC group is the most probable site of degradation. Significant degradation is expected under these conditions.

-

-

Base Hydrolysis:

-

Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH as the stressor and 0.1 M HCl for neutralization.

-

Expert Insight: Carbamates can be susceptible to base hydrolysis, but are generally more stable than to acid. Less degradation is expected compared to the acidic condition.

-

-

Oxidative Degradation:

-

Add 1 mL of stock solution to a vial.

-

Add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Store at room temperature, protected from light.

-

Withdraw aliquots at time points for direct injection.

-

Expert Insight: The tertiary amine of the piperidine ring is a potential site for N-oxide formation.

-

-

Thermal Degradation:

-

Solution: Incubate a sealed vial of the stock solution in an oven at 80°C.

-

Solid State: Place a few milligrams of the solid compound in a vial in an oven at 80°C. At each time point, dissolve a weighed amount of the solid for analysis.

-

Expert Insight: This tests the overall thermal stability of the molecule in both solution and the solid form, which is crucial for storage recommendations.

-

-

Photostability:

-

Follow the ICH Q1B guideline.[13]

-

Expose the drug substance (solid and in solution) to a light source providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A parallel sample, protected by aluminum foil, serves as the dark control.

-

Anticipated Stability Data Summary

| Stress Condition | Reagent/Temp | Time | % Degradation | Major Degradant (m/z) | Comments |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 8h | 15-25% | 169.17 | Expected cleavage of the BOC protecting group. |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 48h | < 5% | - | Compound likely stable to basic conditions. |

| Oxidation | 3% H₂O₂, RT | 48h | 5-10% | 285.21 | Potential formation of an N-oxide on the piperidine nitrogen. |

| Thermal (Solution) | 80°C | 72h | < 2% | - | Likely thermally stable in solution. |

| Photolytic | ICH Q1B | - | < 2% | - | Molecules of this type are not typically photolabile unless a chromophore is present. |

Predicted Primary Degradation Pathway

The most chemically labile functional group in this compound is the N-BOC carbamate, which is designed to be removed under acidic conditions. This is, therefore, the most anticipated degradation pathway.

Caption: Predicted primary degradation pathway via acid hydrolysis.

Conclusion and Strategic Recommendations

This technical guide outlines a robust, systematic approach to characterizing the solubility and stability of this compound.

-

Solubility Insights: The compound is predicted to exhibit pH-dependent solubility, being significantly more soluble in the acidic environment of the stomach than in the neutral pH of the intestine. This is a critical consideration for oral formulation design, where strategies to maintain solubility in the upper small intestine may be required to ensure adequate absorption.

-

Stability Profile: The primary stability liability is the acid-catalyzed hydrolysis of the BOC-protecting group. The molecule is expected to be relatively stable under basic, oxidative, thermal, and photolytic conditions.

-

Recommendations:

-

Formulation: For oral delivery, an enteric-coated formulation that protects the compound from gastric acid could be beneficial. Alternatively, the use of a more stable salt form could be explored.

-

Storage: The solid drug substance should be stored in a controlled environment, protected from acidic vapors. Standard room temperature storage is likely adequate based on the predicted thermal stability.

-

Analytical: The developed stability-indicating HPLC method is crucial for all future quality control, release testing, and long-term stability studies.

-

By executing these studies, development teams can build a comprehensive data package to mitigate risks, guide formulation efforts, and accelerate the progression of this compound through the drug development pipeline.

References

-

Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

-

Title: ICH Q1 guideline on stability testing of drug substances and drug products Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Forced Degradation Studies Source: Creative Biolabs URL: [Link]

-

Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACG Infotech Limited URL: [Link]

-

Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

-

Title: ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: Q1A(R2) Guideline Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

-

Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: National Institutes of Health (NIH) URL: [Link]

-

Title: A review of methods for solubility determination in biopharmaceutical drug characterisation Source: ResearchGate URL: [Link]

-

Title: ICH STABILITY TESTING GUIDELINES Source: SNS Courseware URL: [Link]

-

Title: Measuring the solubility of pharmaceutical compounds using NEPHEL.O Source: Rheolution URL: [Link]

-

Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

-

Title: A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists Source: ResearchGate URL: [Link]

-

Title: The Chemistry of Cyclopropylmethanol: Applications in Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source: PubMed URL: [Link]

-

Title: 4-Amino-1-Boc-piperidine Source: PubChem URL: [Link]

-

Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL: [Link]

-

Title: 4-(N-Boc-amino)piperidine Source: PubChem URL: [Link]

-

Title: 4-AMINO-1-N-BOC-PIPERIDINE Source: ChemBK URL: [Link]

-

Title: Analytical method by liquid chromatography to assay piperine associated in nanoemulsions Source: SciELO URL: [Link]

-

Title: Cyclopropyl group Source: Wikipedia URL: [Link]

-

Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: PubMed URL: [Link]

-

Title: Piperidine and piperine: extraction and content assessment in black pepper Source: ResearchGate URL: [Link]

-

Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharma.gally.ch [pharma.gally.ch]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. rheolution.com [rheolution.com]

- 6. researchgate.net [researchgate.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 12. acdlabs.com [acdlabs.com]

- 13. database.ich.org [database.ich.org]

Conformational Analysis of N-Cyclopropylmethylpiperidine Derivatives: From First Principles to Integrated Strategies

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, with its conformational landscape profoundly influencing molecular recognition and pharmacological activity. The N-cyclopropylmethyl (N-CPM) moiety is a privileged substituent, particularly in ligands targeting opioid receptors, where it can modulate efficacy and impart antagonist properties. Understanding the three-dimensional structure and dynamic behavior of N-CPM-piperidine derivatives is therefore critical for rational drug design. This guide provides an in-depth exploration of the principles and state-of-the-art methodologies for the comprehensive conformational analysis of this important chemical class, integrating experimental and computational techniques to build a self-validating analytical framework.

Foundational Principles of Piperidine Conformation

The conformational behavior of N-cyclopropylmethylpiperidine derivatives is governed by a delicate interplay of several structural and energetic factors. A robust analysis requires a firm grasp of these underlying principles.

The Piperidine Ring: Chair and Non-Chair Forms

Like its carbocyclic analog, cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's general plane) or equatorial (in the approximate plane of the ring) positions. While the chair form is the most stable, higher-energy twist-boat and boat conformations can exist in equilibrium and may be stabilized by specific substitution patterns or interactions within a protein binding pocket. The energy barrier for the chair-to-chair ring inversion is approximately 10.4 kcal/mol for the parent piperidine.

Nitrogen Inversion: A Dynamic Process

A key feature distinguishing piperidine from cyclohexane is the presence of the nitrogen atom, which undergoes rapid pyramidal inversion. This process involves the nitrogen atom and its lone pair of electrons moving through a planar, sp²-hybridized transition state. The energy barrier for nitrogen inversion in piperidine is significantly lower than for ring inversion, estimated at around 6.1 kcal/mol. This rapid inversion means that the N-substituent (the cyclopropylmethyl group) and the nitrogen lone pair can rapidly exchange between axial and equatorial orientations.

The N-Cyclopropylmethyl Group: Steric and Electronic Influence

The N-cyclopropylmethyl group introduces unique steric and electronic demands that dictate the conformational equilibrium.

-

Steric Bulk: The CPM group is sterically demanding. Its preference for the less hindered equatorial position is a primary driving force in the conformational equilibrium. Placing the CPM group in the axial position introduces significant 1,3-diaxial steric strain with the axial hydrogens at the C3 and C5 positions.

-

Receptor Interactions: In the context of drug design, particularly for opioid receptors, the N-cyclopropylmethyl group is known to confer antagonist activity. Molecular dynamics simulations suggest this group can restrict the ligand's ability to pivot within the binding pocket, favoring specific orientations that are crucial for its pharmacological effect.

The combination of ring inversion and nitrogen inversion creates a complex energetic landscape with multiple interconverting conformers. The primary equilibrium of interest is between the two chair forms: one with the N-cyclopropylmethyl group in an equatorial position and one with it in an axial position.

Caption: Key equilibrium between equatorial and axial N-cyclopropylmethyl conformers.

Experimental Determination of Conformation

Direct experimental evidence is the cornerstone of any rigorous conformational analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying solution-state conformations, while X-ray crystallography provides definitive solid-state structures.

NMR Spectroscopy: A Window into Molecular Dynamics

NMR provides time-averaged structural information in solution, which is often more biologically relevant than a static solid-state picture. Key parameters include chemical shifts, scalar (J) couplings, and Nuclear Overhauser Effects (NOEs).

-

¹H NMR Chemical Shifts: Protons in axial and equatorial environments experience different shielding effects. Typically, axial protons are more shielded and resonate at a lower frequency (upfield) compared to their equatorial counterparts on the same carbon.

-

¹³C NMR Chemical Shifts: The carbon atoms of the piperidine ring also exhibit conformation-dependent chemical shifts.

-

Vicinal Coupling Constants (³JHH): The magnitude of the three-bond coupling constant between vicinal protons is highly dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation . Large couplings (typically 8-12 Hz) are observed for anti-periplanar relationships (φ ≈ 180°), such as those between two axial protons (Hax-Hax). Smaller couplings (typically 1-5 Hz) are seen for syn-clinal or gauche relationships (φ ≈ 60°), characteristic of axial-equatorial (Hax-Heq) and equatorial-equatorial (Heq-Heq) interactions. This principle is invaluable for determining substituent orientation on the ring.

-

Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments detect through-space interactions between protons that are close to each other (< 5 Å). For N-CPM-piperidines, observing NOEs between the cyclopropyl or methylene protons of the N-substituent and specific axial protons on the piperidine ring (e.g., at C2, C6, C3, C5) provides unambiguous proof of the substituent's axial or equatorial preference.

X-Ray Crystallography

Single-crystal X-ray diffraction provides a precise three-dimensional structure of the molecule in the solid state. This method yields accurate bond lengths, bond angles, and torsional angles, serving as an essential benchmark for validating computational models and interpreting solution-state data. However, it is crucial to recognize that the solid-state conformation may be influenced by crystal packing forces and may not be the sole or even the most populated conformer in solution.

Computational Chemistry: Energy Landscapes and Validation

Computational methods are indispensable for complementing experimental data. They allow for the exploration of the potential energy surface, calculation of relative conformer stabilities, and prediction of spectroscopic parameters.

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical method for calculating the electronic structure and energies of molecules.

-

Conformational Search: A systematic or stochastic search is first performed to identify all low-energy conformers (e.g., equatorial-chair, axial-chair, twist-boat).

-

Geometry Optimization and Energy Calculation: Each identified conformer is then subjected to geometry optimization to find its precise minimum-energy structure. Subsequent frequency calculations confirm that the structure is a true minimum (no imaginary frequencies) and provide the Gibbs free energy (ΔG). The relative free energies of the conformers allow for the theoretical prediction of their equilibrium populations via the Boltzmann distribution. This provides a quantitative comparison with populations derived from experimental NMR data.

Molecular Dynamics (MD) Simulations

MD simulations model the atomic motions of a molecule over time, providing insights into its dynamic behavior. While computationally intensive, MD can reveal the pathways and timescales of conformational interconversions, offering a more complete picture than static calculations alone. For N-CPM derivatives that are drug candidates, MD simulations of the ligand-receptor complex are particularly powerful for understanding how the receptor environment influences the preferred conformation.

Integrated Workflow for Comprehensive Analysis

The most reliable conformational assignment arises from a synergistic approach that integrates experimental and computational data. This self-validating system ensures that the proposed model is consistent with all available evidence.

Caption: Integrated workflow for robust conformational analysis.

Protocols and Data Interpretation

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the N-cyclopropylmethylpiperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent is critical, as polar solvents can influence the conformational equilibrium.

-

¹H and ¹³C Spectra Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra to observe chemical shifts and basic multiplicities.

-

2D COSY Acquisition: Run a ¹H-¹H COSY experiment to establish proton-proton connectivity and aid in the assignment of all signals.

-

2D HSQC/HMQC Acquisition: Acquire a ¹H-¹³C HSQC or HMQC spectrum to correlate each proton with its directly attached carbon. This is essential for unambiguous assignment of both ¹H and ¹³C resonances.

-

¹H Coupling Constant Measurement: From the high-resolution 1D ¹H spectrum, carefully measure the ³JHH values for all relevant protons, particularly those on the piperidine ring.

-

2D NOESY/ROESY Acquisition: Acquire a 2D NOESY spectrum with a suitable mixing time (e.g., 500-800 ms) to observe through-space correlations.

-

Data Analysis & Interpretation:

-

Use COSY and HSQC data to assign all proton and carbon signals.

-

Analyze the ³JHH values using the Karplus relationship to determine the relative orientation of ring protons. A large J(H2ax, H3ax) ≈ 10-12 Hz and a small J(H2eq, H3ax) ≈ 3-5 Hz would confirm a chair conformation.

-

Identify key NOEs. An NOE between a CPM proton and the axial protons at C3/C5 would strongly indicate an equatorial orientation of the N-CPM group. Conversely, NOEs to equatorial protons at C2/C6 would suggest an axial N-CPM group.

-

Computational Protocol: DFT Analysis

-

Initial Structure Generation: Build the N-cyclopropylmethylpiperidine derivative in silico. Generate the initial geometries for the key conformers (e.g., equatorial-chair, axial-chair).

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) or M06-2X/6-311+G(d,p) for higher accuracy). Include a polarizable continuum model (PCM) if you wish to simulate the solvent used in the NMR experiment.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory. Confirm that the optimized structures are true minima (zero imaginary frequencies). The output will provide the Gibbs free energy (G) for each conformer.

-

Relative Energy Calculation: Calculate the relative free energy (ΔG) of the conformers. For a two-state system (axial and equatorial), ΔG = G_axial - G_equatorial.

-

Population Analysis: Use the calculated ΔG to determine the theoretical population of each conformer at the experimental temperature (T) using the Boltzmann equation: Population(i) = exp(-ΔG_i / RT) / Σ exp(-ΔG_j / RT)

-

Comparison with Experiment: Compare the calculated populations with the experimental populations estimated from NMR coupling constants. A strong correlation between the DFT and NMR results provides a high degree of confidence in the final conformational assignment.

Representative Data Summary

The following table illustrates hypothetical data for an N-CPM-piperidine derivative, demonstrating how experimental and computational results are compared.

| Parameter | Equatorial N-CPM Conformer | Axial N-CPM Conformer |

| Experimental NMR | ||

| ³J(H2ax, H3ax) | ~11.5 Hz | ~11.5 Hz |

| ³J(H2eq, H3ax) | ~3.0 Hz | ~3.0 Hz |

| Key NOE | CPM-H ↔ H3ax/H5ax | CPM-H ↔ H2eq/H6eq |

| Population (from J-values) | >95% | <5% |

| Computational DFT | ||

| Relative ΔG (kcal/mol) | 0.00 (Reference) | +2.5 |

| Calculated Population (298K) | 98.5% | 1.5% |

Conclusion

The conformational analysis of N-cyclopropylmethylpiperidine derivatives is a multifaceted task that is essential for understanding their structure-activity relationships. A purely experimental or purely computational approach is insufficient. By employing an integrated strategy that leverages the strengths of high-resolution NMR spectroscopy and accurate DFT calculations, researchers can build a robust, self-validating model of the conformational landscape. This detailed understanding of the preferred three-dimensional structure and dynamic properties of these molecules provides critical insights for medicinal chemists, enabling the rational design of next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacological profiles.

References

- Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. (n.d.). ScienceDirect.

- Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. (n.d.).

- Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). ACS Omega.

- Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. (n.d.). Royal Society of Chemistry.

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020).

- Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. (n.d.). Indian Academy of Sciences.

- Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2015).

- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (n.d.). Journal of the American Chemical Society.

- Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one. (n.d.).

- Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. (n.d.).

- Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. (n.d.). OSTI.GOV.

- Two polymorphs of 4-hydroxypiperidine with different NH configurations. (2015). Royal Society of Chemistry.

- Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.).

- Drug Binding Poses Relate Structure with Efficacy in the μ Opioid Receptor. (n.d.).

- Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. (n.d.). PubMed.

- Piperidine. (2015). YouTube.

- Structure activity relationship studies of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) analogues as potent opioid receptor ligands: preliminary results on the role of electronic characteristics for affinity and function. (2013).

- Nitrogen inversion in piperidine. (n.d.). Scilit.

- Discovery of a highly selective and potent kappa opioid receptor agonist from N-cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydro